Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate

Description

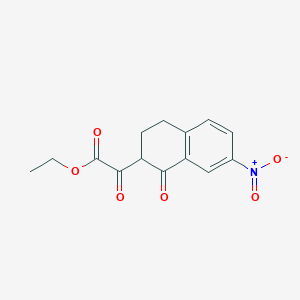

Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a nitro-substituted tetrahydronaphthalene derivative featuring an ethyl oxoacetate moiety. Its structure combines a partially hydrogenated naphthalene core with a nitro group at the 7-position and an oxoacetate ester at the 2-position.

Properties

Molecular Formula |

C14H13NO6 |

|---|---|

Molecular Weight |

291.26 g/mol |

IUPAC Name |

ethyl 2-(7-nitro-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate |

InChI |

InChI=1S/C14H13NO6/c1-2-21-14(18)13(17)10-6-4-8-3-5-9(15(19)20)7-11(8)12(10)16/h3,5,7,10H,2,4,6H2,1H3 |

InChI Key |

IGLHCGBGAFAJQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1CCC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3O4 |

| Molecular Weight | 273.25 g/mol |

| CAS Number | 52980-54-8 |

| Density | 1.30 g/cm³ |

| Boiling Point | 350 °C |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves the reaction of 7-nitro-1-oxo-tetrahydronaphthalene with ethyl oxoacetate under controlled conditions. The process requires careful monitoring of temperature and pH to optimize yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of nitro-substituted naphthalene compounds exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Activity

A preliminary investigation into the cytotoxic effects of this compound on cancer cell lines revealed promising results. In vitro assays indicated that it could induce apoptosis in human cancer cells with an IC50 value in the low micromolar range. This suggests potential as an anticancer agent .

The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress is believed to disrupt cellular function and promote cell death pathways .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, derivatives of naphthalene compounds were tested against Staphylococcus aureus and Escherichia coli. The study found that substituents at the 7-position significantly enhanced antibacterial activity, with Ethyl 2-(7-nitro...) showing superior efficacy compared to its unsubstituted counterparts .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of related compounds highlighted that those with a nitro group at the 7-position exhibited increased cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that the nitro group plays a crucial role in enhancing biological activity through specific interactions with cellular targets .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds similar to Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate exhibit notable antimicrobial activity. Studies have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds often range around 256 µg/mL .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanisms of action may involve the inhibition of specific cellular pathways that are critical for cancer cell survival .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. It has been studied for its potential to inhibit enzymes like acetylcholinesterase, which is significant in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Effectiveness

A study conducted on a series of nitro-substituted naphthalene derivatives found that compounds with structural similarities to this compound showed substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the introduction of the nitro group enhances the compound's ability to penetrate bacterial membranes .

Case Study 2: Cytotoxicity Against Cancer Cells

In another research effort aimed at evaluating the anticancer potential of ethyl esters of naphthalene derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study employed flow cytometry to assess apoptosis rates and found significant increases in early apoptotic cells treated with the compound .

Summary of Applications

| Application Area | Observations |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Activity | Induces apoptosis in specific cancer cell lines |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound is compared to analogs with substitutions on the aromatic ring, ester group modifications, or variations in the hydrogenated core. Key examples include:

Table 1: Structural Comparison of Analogs

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.